molecular formula C6H14ClNO3 B1448511 Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride CAS No. 1461709-13-6

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Cat. No.: B1448511
CAS No.: 1461709-13-6
M. Wt: 183.63 g/mol
InChI Key: PWCQBCWIVNITTF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemistry

The molecular architecture of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is characterized by a quaternary carbon center bearing both hydroxyl and methyl substituents, which creates a distinctive spatial arrangement of functional groups. The compound's backbone consists of a three-carbon propanoate chain with the central carbon atom (position 2) substituted with both a hydroxyl group and a methyl group, while the terminal carbon (position 3) bears the primary amino group. The ethyl ester functionality at the carboxyl terminus provides lipophilic character to the otherwise hydrophilic molecule. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its systematic structural organization.

The stereochemical considerations for this compound involve the quaternary carbon center at position 2, which does not possess a stereogenic center due to the presence of two identical substituents (methyl and hydroxyl groups attached to the same carbon). However, the overall three-dimensional arrangement of functional groups creates specific conformational preferences that influence the compound's physical and chemical properties. The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is CCOC(=O)C(C)(CN)O.Cl, which clearly illustrates the connectivity pattern and the presence of the chloride counterion. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H, indicating the complete molecular composition including the hydrochloride salt formation.

The molecular geometry around the quaternary carbon center adopts a tetrahedral arrangement, with the hydroxyl group and methyl substituent occupying equatorial-like positions that minimize steric hindrance. The ethyl ester group extends from the molecule in a manner that allows for rotational freedom around the carbon-oxygen bond, contributing to conformational flexibility. The primary amino group at position 3 provides a site for hydrogen bonding interactions and salt formation with the hydrochloride counterion. The overall molecular architecture suggests potential for both intramolecular and intermolecular hydrogen bonding, particularly involving the hydroxyl group, the amino group, and the carbonyl oxygen of the ester functionality.

Spectroscopic and Analytical Characterization

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. The compound's identification relies heavily on mass spectrometric analysis, where the molecular ion peak appears at mass-to-charge ratio 183.63, corresponding to the complete hydrochloride salt. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structural features, with characteristic chemical shifts expected for the ethyl ester protons, the quaternary carbon-bound methyl group, the hydroxymethyl protons, and the amino group protons. The presence of the hydrochloride salt significantly influences the chemical shifts of protons adjacent to the amino group due to the protonation state.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group exhibits a broad absorption band typically observed between 3200-3600 cm⁻¹, while the protonated amino group shows characteristic N-H stretching vibrations. The carbonyl stretch of the ethyl ester appears as a strong absorption around 1735 cm⁻¹, and the carbon-oxygen stretching vibrations of the ester linkage contribute to the fingerprint region of the spectrum. The presence of the hydrochloride counterion may introduce additional vibrational modes and influence the overall spectroscopic profile compared to the free base form.

Mass spectrometric fragmentation patterns provide valuable structural confirmation, with common fragmentation pathways involving loss of the ethyl group from the ester functionality, dehydration from the hydroxyl group, and fragmentation around the quaternary carbon center. The base peak in the mass spectrum often corresponds to fragments containing the amino group, which tends to retain positive charge during ionization processes. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation, supporting the assigned molecular formula C₆H₁₄ClNO₃.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound are significantly influenced by the presence of multiple functional groups and the ionic nature of the hydrochloride salt. The compound exhibits enhanced thermal stability compared to many simple amino acid derivatives due to the quaternary carbon center, which prevents certain decomposition pathways common in compounds with secondary or tertiary carbon centers. Storage recommendations typically specify refrigerated conditions at 2-8°C, indicating moderate thermal sensitivity that requires controlled temperature environments to maintain compound integrity.

The solubility characteristics of the hydrochloride salt differ markedly from those of the free base form, with the salt demonstrating significantly enhanced water solubility due to the ionic interactions between the protonated amino group and the chloride counterion. This increased hydrophilicity makes the compound more amenable to aqueous-based analytical procedures and potential biological applications. The melting point behavior of the compound reflects the crystalline structure adopted by the hydrochloride salt, though specific melting point data requires experimental determination under controlled conditions.

Property Value Reference
Molecular Weight 183.63 g/mol
Storage Temperature 2-8°C
Physical Form Powder
Signal Word Warning

The kinetic properties of this compound involve considerations of chemical stability under various environmental conditions. The ester functionality represents the most chemically labile portion of the molecule, susceptible to hydrolysis under both acidic and basic conditions, though the rate of hydrolysis varies significantly with solution conditions. The presence of the hydroxyl group adjacent to the ester carbonyl may influence the hydrolysis kinetics through potential intramolecular interactions or through effects on the electronic environment of the carbonyl carbon. The amino group, when protonated in the hydrochloride salt form, exhibits reduced nucleophilicity compared to the free base, potentially affecting certain chemical transformation pathways.

Tautomerism and Conformational Analysis

The conformational analysis of this compound reveals multiple accessible conformational states arising from rotational freedom around several single bonds within the molecular framework. The most significant conformational flexibility occurs around the carbon-carbon bond connecting the quaternary carbon center to the aminomethyl group, allowing for various spatial arrangements of the amino group relative to the hydroxyl and ester functionalities. Additionally, rotation around the ethyl ester linkage provides another degree of conformational freedom that influences the overall molecular shape and potential intermolecular interactions.

The presence of the hydroxyl group at the quaternary carbon center introduces possibilities for intramolecular hydrogen bonding interactions, particularly with the carbonyl oxygen of the ester group or potentially with the amino group. These intramolecular interactions can stabilize specific conformational arrangements and influence the relative populations of different conformers in solution. The hydrochloride salt formation affects the conformational preferences by introducing electrostatic interactions between the protonated amino group and the chloride counterion, which may favor conformations that optimize these ionic interactions.

Tautomeric considerations for this compound are relatively limited due to the structural features present. The primary potential for tautomerism involves the hydroxyl group, which could theoretically participate in keto-enol tautomerism with the adjacent quaternary carbon center. However, the presence of the methyl substituent on the quaternary carbon significantly destabilizes any potential enolate formation, making such tautomeric equilibria highly unfavorable under normal conditions. The amino group in its protonated state within the hydrochloride salt is not capable of significant tautomeric rearrangements, maintaining its primary amine character throughout the accessible range of solution conditions.

Properties

IUPAC Name

ethyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQBCWIVNITTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Step

The initial step involves the esterification of hydroxypivalic acid to produce ethyl 3-hydroxy-2,2-dimethylpropanoate. This is typically carried out by refluxing hydroxypivalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid (referred to as vitriol oil). The reaction is monitored by gas chromatography (GC) to ensure complete conversion.

Typical Conditions:

Parameter Condition
Reactants Hydroxypivalic acid, ethanol
Catalyst Sulfuric acid (5 mL per 450 g acid)
Solvent volume Ethanol 900 mL
Reaction temperature Reflux (approx. 78 °C)
Reaction time 8 hours
Workup Removal of excess ethanol under reduced pressure, neutralization with sodium carbonate, extraction with ethyl acetate, drying over sodium sulfate
Yield ~75% (e.g., 416.6 g from 450 g acid)
Purity (GC) >99.5%

This step produces ethyl 3-hydroxy-2,2-dimethylpropanoate with high purity and good yield, suitable for subsequent amination steps.

Amination Step (Introduction of Amino Group)

The amino group is introduced by reacting the ester intermediate with ammonia or an ammonia solution under reflux conditions. This step can be performed using aqueous ammonia (28% solution) in a suitable solvent system, often toluene-water biphasic mixture, to facilitate the reaction and subsequent isolation.

Typical Conditions:

Parameter Condition
Reactant Ethyl 3-hydroxy-2,2-dimethylpropanoate
Ammonia source 28% aqueous ammonia solution
Solvent Toluene-water mixture
Reaction temperature Reflux
Reaction time 6 to 8 hours
Workup Cooling, separation of organic phase, concentration to isolate amide, conversion to hydrochloride salt
Yield 55% to 80% depending on conditions and ester type
Notes Higher yields (~70%) reported with ethyl ester compared to isopropyl or methyl esters

The amination proceeds through nucleophilic substitution or amidation, converting the ester to the corresponding amide with an amino group at the 3-position. The product is then typically isolated as the hydrochloride salt for stability and ease of handling.

Variations in Ester Type and Their Effects

Different ester forms of hydroxypivalic acid have been used, such as methyl, ethyl, and isopropyl esters, affecting the reaction yields and conditions.

Ester Type Esterification Yield (%) Amination Yield (%) Notes
Methyl ester 73–74 60–80 High purity, good reactivity
Ethyl ester 70–75 55–71 Preferred for balance of yield and handling
Isopropyl ester 70 ~55 Slightly lower amination yield

These variations allow optimization depending on availability of reagents and desired scale of synthesis.

Purification and Characterization

After amination, the crude product is purified by:

  • Extraction and washing to remove inorganic salts and impurities
  • Drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent

Purity is confirmed by gas chromatography and other analytical techniques to ensure suitability for further applications.

Alternative Synthetic Routes and Catalytic Methods

Other literature sources mention alternative synthetic routes involving:

  • Reaction of ethyl cyanoacetate with ammonium chloride in the presence of hydrochloric acid catalyst under mild conditions to form related amino ester hydrochlorides.
  • Use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation in related hydroxy acid derivatives, though these are more common in structural modifications rather than direct synthesis of the target compound.

While these methods may offer alternative pathways, the esterification followed by ammonolysis remains the most direct and industrially practical approach.

Summary Table of Preparation Steps

Step Number Process Description Key Reagents/Conditions Yield (%) Notes
1 Esterification of hydroxypivalic acid Hydroxypivalic acid, ethanol, H2SO4, reflux 6–8 h 70–75 High purity ester obtained
2 Amination with aqueous ammonia Ammonia 28% solution, toluene-water, reflux 6–8 h 55–80 Amino ester amide formed
3 Isolation and conversion to hydrochloride salt HCl treatment, extraction, drying Stabilizes product for use

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 3-amino-2-oxo-2-methylpropanoate.

    Reduction: Formation of ethyl 3-amino-2-hydroxy-2-methylpropanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride serves as a building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be modified to create more complex structures through various organic reactions, including esterification and amination.
  • Reagent in Chemical Reactions : It acts as a reagent in reactions involving nucleophilic substitutions and condensation reactions.

Biology

In biological research, this compound is employed to study:

  • Enzyme Mechanisms : It aids in understanding enzyme-substrate interactions, particularly in the context of drug design and metabolic pathways.
  • Cell Signaling Pathways : The compound's ability to modulate cellular processes makes it valuable for investigating signal transduction mechanisms.

Medicine

This compound has potential therapeutic applications:

  • Drug Development : Its derivatives are being investigated as potential drug candidates for various diseases, including cancer and metabolic disorders.
  • Pharmaceutical Synthesis : The compound serves as a precursor in synthesizing pharmaceutical agents, contributing to the development of new medications.

Industry

In industrial applications, the compound is used for:

  • Production of Specialty Chemicals : It is involved in manufacturing agrochemicals and other specialty chemicals.
  • Intermediate in Chemical Manufacturing : this compound is utilized as an intermediate in various industrial processes.

Case Studies

  • Enzyme Inhibition Studies :
    A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes.
  • Antiproliferative Activity :
    Research indicated that certain derivatives showed promising antiproliferative activity against cancer cell lines (e.g., HeLa cells), highlighting their potential as anticancer agents . The IC50_{50} values were comparable to established chemotherapeutics, indicating strong biological activity.
  • Pharmaceutical Development :
    A patent revealed the synthesis of novel acyl compounds derived from this compound, which were designed for treating conditions like high blood pressure and cardiac insufficiency . This underscores the compound's relevance in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Adamantane substitution (C₁₅H₂₆ClNO₂): The rigid adamantane moiety in ’s compound improves lipid membrane penetration, making it suitable for central nervous system (CNS) applications .

Aromatic vs. Aliphatic Substituents

  • 3-Methylphenyl group (C₇H₁₆ClNO₂): Introduces aromaticity, which may enhance π-π stacking interactions in protein binding but reduces solubility compared to aliphatic analogs .

Hydroxyl Group Presence/Absence

  • The β-hydroxy group in the main compound (C₆H₁₃NO₃·HCl) and ’s derivative (C₁₁H₁₅Cl₂NO₃) facilitates hydrogen bonding, improving solubility in aqueous environments. In contrast, ’s compound (C₈H₁₆ClNO₂) lacks a hydroxyl group, relying on methylamino and dimethyl groups for stability .

Biological Activity

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a compound of increasing interest in biological research due to its diverse interactions with cellular processes. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethyl ester functionality. Its unique structure allows it to participate in various biochemical reactions, influencing enzyme activities and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to modulate cell signaling pathways and affect gene expression. The compound may interact with various biological targets, leading to alterations in cellular functions such as:

  • Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, altering their catalytic activity and influencing metabolic pathways.
  • Cell Signaling Modulation: The compound may activate or inhibit key signaling pathways, resulting in changes to cell growth, differentiation, and apoptosis.
  • Binding Interactions: Its binding to biomolecules can lead to structural changes that affect their function, potentially resulting in therapeutic effects.

Cellular Effects

Research indicates that this compound has significant effects on various cell types. It can influence:

  • Cell Growth: Modulation of pathways related to proliferation.
  • Differentiation: Induction of specific cell types under certain conditions.
  • Apoptosis: Regulation of programmed cell death through signaling alterations.

Temporal Effects in Laboratory Settings

The stability of the compound under different conditions is crucial for its long-term effects on cellular functions. Studies suggest that while the compound remains stable under controlled conditions, prolonged exposure may lead to degradation, affecting its biological activity over time.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiproliferative Activity:
    • In vitro studies demonstrated that the compound exhibits antiproliferative effects against cancer cell lines such as HeLa and HCT-116. The IC50 values ranged from 0.69 μM to 11 μM, indicating promising activity compared to standard treatments like doxorubicin .
  • Enzyme Inhibition:
    • Investigations into enzyme interactions revealed that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders .
  • Therapeutic Applications:
    • The compound has been explored for its anti-inflammatory and analgesic properties, showing efficacy in preclinical models. This positions it as a candidate for further development in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-3-hydroxy-2-methylpropanoateLacks amino groupLimited enzyme interactions
Methyl 2-amino-3-hydroxy-2-methylpropanoateMethyl ester instead of ethylDifferent pharmacokinetics
Ethyl 3-amino-2-hydroxy-2-methylpropanoateUnique amino positioningEnhanced cellular modulation

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride?

Methodological Answer: The compound can be synthesized via esterification of 3-aminoisobutyric acid in ethanol under acidic conditions. A representative method involves reacting 3-aminoisobutyric acid with acetyl chloride (3.2 equivalents) in ethanol at 85°C under an argon atmosphere for 24 hours. The reaction mixture is concentrated under reduced pressure to yield the hydrochloride salt with near-quantitative yield. This method ensures high purity and avoids side reactions like racemization .

Q. Q2. How is stereochemical integrity maintained during synthesis?

Methodological Answer: To preserve stereochemical purity, reactions should be conducted under inert atmospheres (e.g., argon) to prevent oxidation or racemization. For example, the use of Boc-protected intermediates (e.g., Boc-L-alanine) in coupling reactions minimizes unwanted stereochemical changes. Post-synthesis, chiral HPLC or polarimetry can validate enantiomeric excess .

Advanced Analytical Challenges

Q. Q3. How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer: Discrepancies in NMR data often arise from solvent effects or impurities. For instance, 1^1H NMR in DMSO-d6 may show broad peaks due to hydrogen bonding with the hydroxyl group, while D2O suppresses this effect. Researchers should cross-reference spectra across solvents (e.g., DMSO-d6 vs. CDCl3) and confirm assignments using 2D NMR (COSY, HSQC) .

Example NMR Discrepancy:

Solventδ (Hydroxyl Proton)
DMSO-d6~9.00 ppm (brs)
D2ONot observed

Q. Q4. What methodologies are recommended for analyzing hydrolytic stability under physiological conditions?

Methodological Answer: Hydrolytic stability can be assessed using accelerated degradation studies:

Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

HPLC Monitoring: Track degradation products (e.g., free amino acid or ethanol) over 24–72 hours.

Kinetic Analysis: Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) .

Application in Complex Reactions

Q. Q5. How is this compound utilized as a building block in β-phosphorylated nitroxide synthesis?

Methodological Answer: The hydrochloride salt serves as a precursor for nitroxide spin probes. For example, it reacts with diethoxyphosphoryl chloride to form intermediates like methyl 2-{[1-(diethoxyphosphoryl)-2,2-dimethylpropan-1-yl]-amino}-2-methylpropanoate. The reaction requires dichloromethane as a solvent and triethylamine to neutralize HCl, followed by purification via silica gel chromatography .

Key Reaction Steps:

Neutralization of HCl with triethylamine.

Nucleophilic substitution at the amino group.

Column chromatography (hexane/ethyl acetate) for isolation.

Q. Q6. What strategies mitigate side reactions during peptide coupling involving this compound?

Methodological Answer: To suppress side reactions (e.g., ester hydrolysis or epimerization):

Coupling Reagents: Use HATU or EDC/HOBt for efficient amide bond formation.

Low Temperatures: Conduct reactions at 0–4°C to minimize racemization.

Protecting Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers .

Contradictions in Purification Protocols

Q. Q7. Why do some protocols recommend ion-exchange chromatography over recrystallization?

Methodological Answer: Ion-exchange chromatography (e.g., using Dowex 50WX8 resin) is preferred for separating charged impurities (e.g., unreacted amino acid or residual HCl). Recrystallization from ethanol/ether mixtures may fail if the compound forms solvates or hydrates. Chromatography ensures higher purity (>98%) and scalability .

Comparative Table:

MethodPurityScalability
Recrystallization90–95%Limited
Ion-Exchange>98%High

Safety and Handling

Q. Q8. What precautions are critical for handling the hydrochloride salt in aqueous solutions?

Methodological Answer: The compound is hygroscopic and may release HCl vapors in humid environments. Recommendations include:

Storage: Desiccated at -20°C under argon.

Ventilation: Use fume hoods during weighing.

PPE: Acid-resistant gloves and safety goggles.
Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.